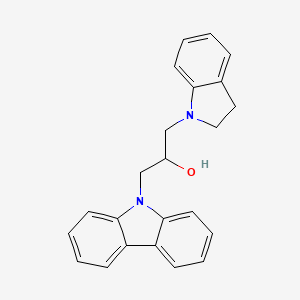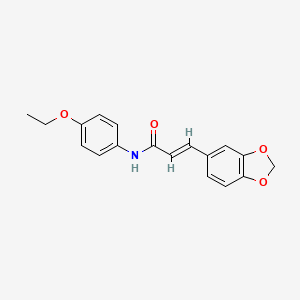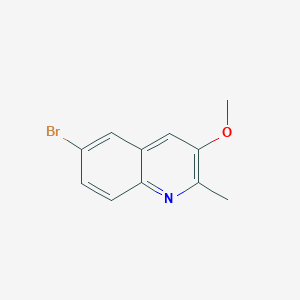
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a beta-adrenergic receptor agonist, which means it has the ability to activate the beta-adrenergic receptors in the body. In
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol involves its ability to bind to and activate beta-adrenergic receptors. These receptors are found on the surface of various cells in the body, including heart cells, smooth muscle cells, and liver cells. When activated, these receptors trigger a signaling cascade that leads to the physiological effects mentioned above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its activation of beta-adrenergic receptors. These effects include increased heart rate, increased blood pressure, and increased release of glucose from the liver. In addition, this compound has been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol in lab experiments is its ability to selectively activate beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation without the confounding effects of other signaling pathways. However, one limitation of using this compound is its potential for off-target effects, particularly at high doses. Careful dose titration is necessary to ensure that the effects observed in experiments are due specifically to beta-adrenergic receptor activation.
Orientations Futures
There are several potential future directions for research on 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol. One area of interest is the role of beta-adrenergic receptor activation in the regulation of immune function. This compound has been shown to have anti-inflammatory effects, and further research could elucidate the underlying mechanisms of this effect. Another potential direction for research is the use of this compound as a tool for studying the role of beta-adrenergic receptors in the development and progression of cardiovascular disease. Finally, there is potential for the development of novel therapeutic agents based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a complex process that involves several steps. The first step is the synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-1-one, which is achieved by the reaction of 9H-carbazole and indole with 2-bromoacetone. The second step involves the reduction of the carbonyl group in the propan-1-one to form the final product, this compound. This reduction is typically carried out using sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol has been extensively studied in scientific research due to its ability to activate beta-adrenergic receptors. This activation has been shown to have a variety of effects on the body, including increasing heart rate, increasing blood pressure, and increasing the release of glucose from the liver. These effects make this compound a valuable tool for studying the role of beta-adrenergic receptors in various physiological processes.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(2,3-dihydroindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-18(15-24-14-13-17-7-1-4-10-21(17)24)16-25-22-11-5-2-8-19(22)20-9-3-6-12-23(20)25/h1-12,18,26H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYWFSYMQSEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)

![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)
![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)


![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)

![6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2950382.png)

